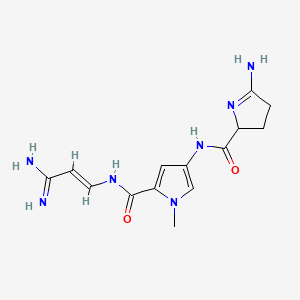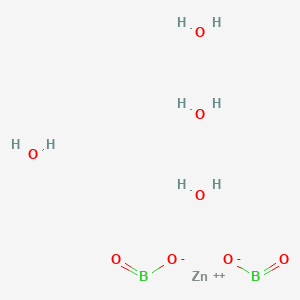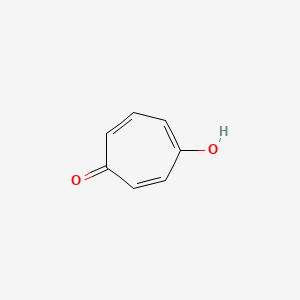
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol is a chemical compound with the molecular formula C15H12N2O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features two nitro groups and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol typically involves nitration and subsequent hydroxylation of fluorene derivatives. One common method includes the nitration of 9,9-dimethylfluorene to introduce nitro groups at the 3 and 6 positions. This is followed by hydroxylation at the 2 and 7 positions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethyl-2,7-dinitrofluorene: Similar structure but lacks hydroxyl groups.
2,7-Dimethyl-3,5-octadiyne-2,7-diol: Contains hydroxyl groups but has a different core structure.
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another compound with hydroxyl groups and a different core structure.
Uniqueness
9,9-Dimethyl-3,6-dinitrofluorene-2,7-diol is unique due to the presence of both nitro and hydroxyl groups on the fluorene core
Propiedades
Fórmula molecular |
C15H12N2O6 |
|---|---|
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
9,9-dimethyl-3,6-dinitrofluorene-2,7-diol |
InChI |
InChI=1S/C15H12N2O6/c1-15(2)9-5-13(18)11(16(20)21)3-7(9)8-4-12(17(22)23)14(19)6-10(8)15/h3-6,18-19H,1-2H3 |
Clave InChI |
MTCUXPACKUOBDR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC(=C(C=C2C3=CC(=C(C=C31)O)[N+](=O)[O-])[N+](=O)[O-])O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
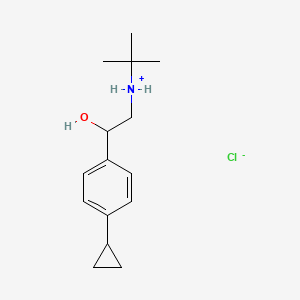
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
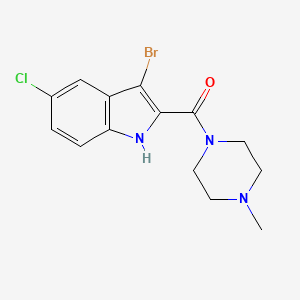
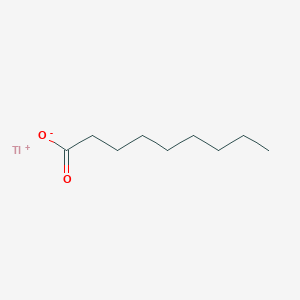

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)

